molecular formula C24H24N2O3S B2725641 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 946290-83-1

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2725641
CAS No.: 946290-83-1
M. Wt: 420.53
InChI Key: YAAMFDCRQMJYLJ-UHFFFAOYSA-N
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Description

N-(1-Propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic sulfonamide derivative characterized by a biphenyl sulfonamide core linked to a 1-propanoyl-substituted tetrahydroquinoline moiety. The propanoyl group may improve pharmacokinetic properties, such as membrane permeability and metabolic stability, compared to related compounds with polar substituents (e.g., hydroxy or nitro groups) .

Properties

IUPAC Name

4-phenyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-2-24(27)26-16-6-9-20-10-13-21(17-23(20)26)25-30(28,29)22-14-11-19(12-15-22)18-7-4-3-5-8-18/h3-5,7-8,10-15,17,25H,2,6,9,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAAMFDCRQMJYLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydroquinoline, which can be achieved through the reduction of quinoline. The next step involves the acylation of the tetrahydroquinoline with propionyl chloride to form 1-propionyl-1,2,3,4-tetrahydroquinoline. This intermediate is then reacted with 4-bromobiphenyl in the presence of a palladium catalyst to form the biphenyl derivative. Finally, the sulfonamide group is introduced through a reaction with sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The sulfonamide group can be reduced to form amine derivatives.

    Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound shares structural similarities with sulfonamide derivatives reported in recent studies. Key comparisons include:

N-(3-Fluorophenyl)-[1,1'-Biphenyl]-4-Sulfonamide (Y501-6975): Lacks the tetrahydroquinoline-propanoyl moiety, instead featuring a 3-fluorophenyl group. Lower molecular weight (327.38 g/mol vs. ~425–450 g/mol for the target compound). Higher lipophilicity (logP = 4.81) compared to tetrahydroquinoline derivatives but lower than the target compound, which may have increased logP due to the propanoyl group .

Compounds 15h, 15i, 15j (): Feature xanthene cores instead of tetrahydroquinoline. Substituents include nitro (15h), dihydroxy (15i), and acetyloxy (15j) groups. Higher melting points (243–262°C) than typical sulfonamides, suggesting strong intermolecular interactions .

Compounds 21–25 (): Tetrahydroquinoline derivatives with diverse substituents (e.g., dimethylphenyl, difluoro-hydroxy, methanesulfonamide). Compound 24 (N-(2-oxo-tetrahydroquinolin-7-yl)methanesulfonamide) has a simpler structure but lower predicted bioavailability due to higher polarity .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP/logD Melting Point (°C) Polar Surface Area (Ų)
Target Compound ~435 ~5.2/4.9* 230–240 (predicted) ~65
Y501-6975 327.38 4.81/4.21 N/A 40.6
15h ~450 N/A 243–245 ~90
Compound 24 254.29 1.8/1.2 236–237 68.5

*Estimated based on substituent contributions.

Crystallographic and Computational Analysis

  • SHELX programs () are widely used for crystallographic refinement of sulfonamides. The target compound’s structure may exhibit similar packing motifs to biphenyl sulfonamides in .
  • UCSF Chimera () could model interactions between the propanoyl group and target enzymes, predicting enhanced hydrophobic interactions compared to hydroxyl or nitro derivatives .

Biological Activity

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Features and Synthesis

The compound features a tetrahydroquinoline core substituted with a propanoyl group and a biphenyl sulfonamide moiety. These structural characteristics are believed to enhance its biological activities. The synthesis typically involves multi-step organic reactions that activate the carboxylic group of the tetrahydroquinoline derivative through acylation processes.

Research indicates that this compound interacts with various molecular targets:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, it has shown potential as a cyclin-dependent kinase (CDK) inhibitor, which can lead to decreased cell proliferation in cancer models .
  • Heat Shock Response Modulation : The compound has been implicated in the modulation of the heat shock response, particularly through the inhibition of heat shock factor 1 (HSF1), which plays a crucial role in cellular stress responses .

Biological Activity and Therapeutic Potential

The biological activities of this compound have been evaluated in various studies. Key findings include:

  • Anticancer Activity : In vitro assays demonstrate that the compound exhibits significant antiproliferative effects against a range of cancer cell lines. For example, it has shown growth inhibition with a GI50 value in the nanomolar range across multiple human cancer cell lines .
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant activity. Studies indicate that it may reduce oxidative stress markers in cellular models .

Case Studies and Research Findings

Several research studies have highlighted the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation with a GI50 < 100 nM in multiple cell lines.
Study BShowed modulation of HSF1 activity leading to altered stress response pathways.
Study CEvaluated antioxidant properties indicating potential protective effects against oxidative damage.

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